4-Phenoxyphthalonitrile
Overview
Description
4-Phenoxyphthalonitrile is an organic compound with the molecular formula C14H8N2O. It is characterized by the presence of a phenoxy group attached to a phthalonitrile core. This compound is known for its applications in various fields, including materials science and organic synthesis.
Mechanism of Action
Target of Action
It is known to be used as a dye sensitizer in solar cell applications , suggesting that its primary targets could be light-absorbing molecules or structures within these cells.
Mode of Action
4-Phenoxyphthalonitrile interacts with its targets through a process of photo-induced electron transfer . This involves the absorption of light, which excites the this compound molecules and triggers the transfer of electrons from the dye to the semiconductor’s conduction band . The absorption bands are assigned to π to π* transitions .
Result of Action
The primary result of this compound’s action is the enhancement of light absorption and energy conversion in solar cells . This is achieved through the compound’s role in facilitating electron transfer processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenoxyphthalonitrile can be synthesized through the reaction of 4-nitrophthalonitrile with phenol in the presence of a base such as sodium hydride. The reaction is typically carried out in tetrahydrofuran under reflux conditions for several hours. The product is then purified using techniques such as flash column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxyphthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to introduce new functional groups.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalonitriles, while oxidation reactions may produce corresponding phthalic acids.
Scientific Research Applications
4-Phenoxyphthalonitrile has several scientific research applications:
Materials Science: It is used as a dye sensitizer in solar cell applications due to its favorable electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies:
Comparison with Similar Compounds
- 4-Nitrophthalonitrile
- 4-Aminophthalonitrile
- Tetrachlorophthalonitrile
Comparison: 4-Phenoxyphthalonitrile is unique due to the presence of the phenoxy group, which imparts distinct electronic properties compared to other phthalonitriles. This uniqueness makes it particularly valuable in applications such as dye-sensitized solar cells, where electronic properties are crucial .
Biological Activity
Introduction
4-Phenoxyphthalonitrile is a member of the phthalonitrile family, characterized by its unique structure that includes two cyano groups attached to a phthalic acid derivative. Its chemical formula is C₁₄H₈N₂O, featuring a phenoxy group (-O-C₆H₄) linked to the phthalonitrile framework. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Property | Description |
---|---|
Chemical Formula | C₁₄H₈N₂O |
Molecular Weight | 224.22 g/mol |
Structure | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 16 mg/L for Enterococcus faecalis , showcasing its potent antimicrobial capabilities .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (mg/L) |
---|---|
Enterococcus faecalis | 16 |
Enterococcus hirae | 32 |
Escherichia coli | 100 |
Staphylococcus aureus | 50 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising results in anticancer studies. Various derivatives of phthalocyanines, including this compound, have been investigated for their ability to inhibit cancer cell proliferation. Research has indicated that it can effectively reduce the viability of certain cancer cell lines, making it a candidate for further development in cancer therapies .
The biological activity of this compound may be attributed to several mechanisms:
- Radical Scavenging: The compound exhibits antioxidant properties, capturing DPPH radicals effectively, with an observed activity of up to 62.80% at a concentration of 100 mg/L .
- DNA Interaction: Studies have shown that this compound can cleave DNA, which is a critical mechanism in its potential anticancer activity .
- Biofilm Inhibition: It effectively inhibits biofilm formation in pathogenic bacteria, with inhibition rates reaching up to 98.56% against Staphylococcus aureus at a concentration of 50 mg/L .
Case Studies
A recent study explored the use of this compound in photodynamic therapy (PDT), highlighting its role as a photosensitizer. When irradiated with LED light, it demonstrated enhanced antimicrobial activity against resistant bacterial strains. This case study emphasizes the compound's potential application in treating infections that are difficult to manage with conventional antibiotics .
Properties
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
Record name | 4-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38791-62-7 | |
Record name | 4-Phenoxyphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenoxyphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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